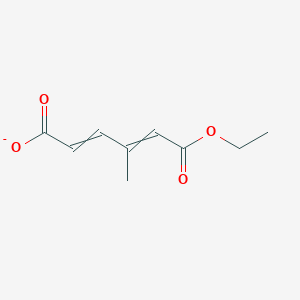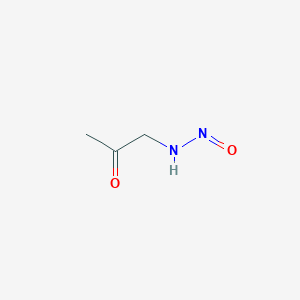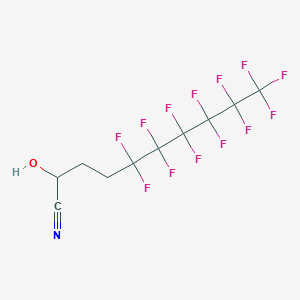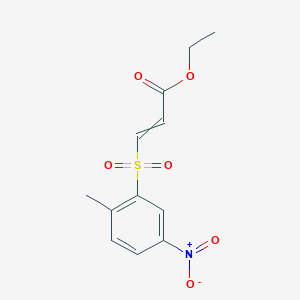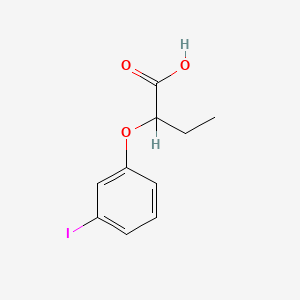
2-(3-Iodophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenoxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a 3-iodophenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)butanoic acid typically involves the reaction of 3-iodophenol with butanoic acid derivatives. One common method is the esterification of 3-iodophenol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Iodophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenoxy)butanoic acid
- 2-(3-Bromophenoxy)butanoic acid
- 2-(3-Chlorophenoxy)butanoic acid
Uniqueness
2-(3-Iodophenoxy)butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine-containing compound may exhibit different binding affinities and reactivity profiles, making it a valuable compound for specific applications .
Propiedades
Número CAS |
90888-05-4 |
|---|---|
Fórmula molecular |
C10H11IO3 |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
2-(3-iodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11IO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) |
Clave InChI |
DCHNFVBSCVDDNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


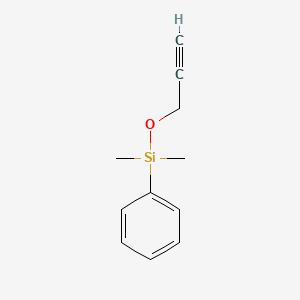
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
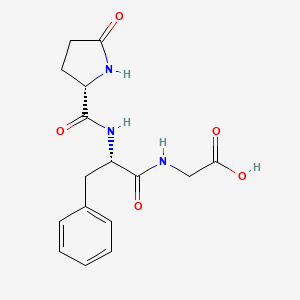
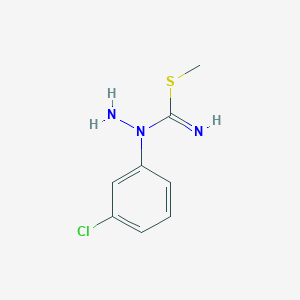
phosphanium iodide](/img/structure/B14372843.png)
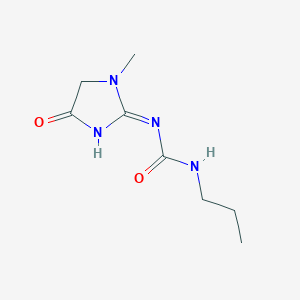
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
